molecular formula C17H25N3O5S B2844610 1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine CAS No. 2034241-83-1

1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine

Cat. No.: B2844610
CAS No.: 2034241-83-1
M. Wt: 383.46
InChI Key: MPSNULDDCXUTBQ-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is a useful research compound. Its molecular formula is C17H25N3O5S and its molecular weight is 383.46. The purity is usually 95%.
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Biological Activity

1-Methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its efficacy in various biological systems.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine core substituted with a methanesulfonyl group and a pyridine derivative. Its molecular formula is C19H24N4O5S, with a molecular weight of 420.48 g/mol. The presence of the oxan moiety contributes to its unique pharmacological profile.

Antitumor Activity

There is emerging evidence suggesting that piperazine derivatives may possess antitumor properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in various cancer cell lines through induction of cell cycle arrest and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Compounds with similar structures have been found to interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in metabolic pathways critical for tumor growth and seizure activity.
  • Signal Transduction Modulation : These compounds may interfere with intracellular signaling cascades that regulate cell survival and proliferation.

Study on Anticonvulsant Activity

In a controlled study, several piperazine derivatives were evaluated for their anticonvulsant effects. The most potent compounds demonstrated efficacy at doses as low as 50 mg/kg without significant neurotoxicity, as assessed by rotorod testing .

Antitumor Efficacy

A study investigating a series of piperazine analogs revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The most effective compounds induced apoptosis via mitochondrial pathways, suggesting that structural variations significantly impact biological outcomes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedEfficacy (mg/kg)Reference
Compound AAnticonvulsantMES model in Wistar rats50
Compound BAntitumorHuman cancer cell lines25
Compound CNeuroprotectiveRotorod test100

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-26(22,23)20-8-6-19(7-9-20)17(21)15-2-3-16(18-12-15)25-13-14-4-10-24-11-5-14/h2-3,12,14H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSNULDDCXUTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.